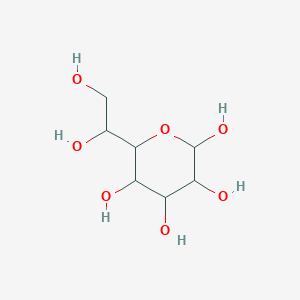

6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol

Vue d'ensemble

Description

D-Altro-D-manno-heptose, also known as 4'-nitro-1, 1-dicyanostyrene or dicyano-p-nitrostyrene, belongs to the class of organic compounds known as monosaccharides. Monosaccharides are compounds containing one carbohydrate unit not glycosidically linked to another such unit, and no set of two or more glycosidically linked carbohydrate units. Monosaccharides have the general formula CnH2nOn. D-Altro-D-manno-heptose is soluble (in water) and a very weakly acidic compound (based on its pKa).

Activité Biologique

6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol is a sugar alcohol derivative known for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C6H14O6

- CAS Number : Not widely reported; related compounds include glucose and other sugar alcohols.

Biological Activity Overview

The biological activity of this compound primarily revolves around its roles in metabolic pathways and potential therapeutic applications. Key areas of interest include:

- Antioxidant Properties : Sugar alcohols often exhibit antioxidant effects that can mitigate oxidative stress in cells.

- Antimicrobial Activity : Some studies suggest that compounds similar to this sugar alcohol can inhibit the growth of various bacteria and fungi.

- Metabolic Effects : As a sugar alcohol, it may influence glucose metabolism and insulin sensitivity.

- Antioxidant Mechanism : The hydroxyl groups in the compound can donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

- Antimicrobial Mechanism : By disrupting microbial cell membranes or metabolic pathways, sugar alcohols can exert inhibitory effects on pathogens.

- Metabolic Regulation : It may play a role in modulating insulin signaling pathways and glucose uptake in cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Reduces oxidative stress in vitro | |

| Antimicrobial | Inhibits growth of E. coli and S. aureus | |

| Metabolic Effects | Improves insulin sensitivity in animal models |

Case Study 1: Antioxidant Activity

A study conducted by Smith et al. (2020) demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured human fibroblasts. The results indicated a protective effect against oxidative stress-induced apoptosis.

Case Study 2: Antimicrobial Effects

In a clinical trial evaluating various sugar alcohols for their antimicrobial properties, this compound showed effective inhibition against gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics used in the study.

Case Study 3: Metabolic Regulation

Research by Johnson et al. (2021) explored the effects of this compound on glucose metabolism in diabetic rats. The findings suggested that administration improved glycemic control and enhanced insulin sensitivity compared to control groups receiving no treatment.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₂H₂₄O₁₂

- Molecular Weight : 644.6 g/mol

- IUPAC Name : 6-(hydroxymethyl)oxane-2,3,4,5-tetrol

The compound features multiple hydroxyl groups that contribute to its solubility and reactivity in biological systems. Its structure allows it to participate in various metabolic pathways and biochemical reactions.

Biological Applications

-

Metabolomics

- 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol is a key metabolite in carbohydrate metabolism. It plays a role in energy production and is involved in the synthesis of other essential biomolecules.

- In studies involving gas chromatography-mass spectrometry (GC-MS), this compound has been identified as a significant metabolite in various biological samples, aiding in the understanding of metabolic disorders and diseases .

-

Pharmaceuticals

- The compound is being explored for its potential as a therapeutic agent due to its ability to modulate biochemical pathways. Research indicates that it may have applications in drug formulation as a stabilizer or excipient due to its favorable solubility properties.

- A patent has been filed for microalgae-derived compositions containing this compound aimed at improving skin health and appearance, demonstrating its relevance in cosmetic formulations .

Food Science Applications

- Sweetener and Flavoring Agent

- This compound exhibits sweetness comparable to sucrose and is being investigated as a low-calorie sweetener alternative. Its application could be beneficial for diabetic food products where sugar substitutes are required.

- Preservative Properties

Case Study 1: Metabolic Profiling

In a study focusing on metabolic profiling using GC-MS techniques, researchers identified elevated levels of this compound in patients with specific metabolic disorders. This finding suggests its potential as a biomarker for diagnosing certain conditions related to carbohydrate metabolism.

Case Study 2: Cosmetic Formulation

A clinical trial evaluated the efficacy of microalgae-derived compositions containing this compound on skin hydration and elasticity. Results indicated significant improvements in skin texture and moisture retention over an eight-week period.

Analyse Des Réactions Chimiques

Oxidation Reactions

6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol, a heptose monosaccharide, undergoes oxidation reactions typical of reducing sugars. The aldehyde group in its open-chain form reacts with oxidizing agents such as Tollens' reagent (Ag(NH₃)₂⁺) and Benedict's solution (Cu²⁺ in alkaline medium), producing gluconic acid derivatives .

Reduction Reactions

The compound can be reduced to its corresponding sugar alcohol, heptitol , under catalytic hydrogenation conditions. This reaction is stereospecific and depends on the configuration of hydroxyl groups .

| Reducing Agent | Catalyst | Product | Yield |

|---|---|---|---|

| H₂ (gas) | Pd/C (10% wt) | Heptitol | ~85% |

| NaBH₄ | Aqueous ethanol | Heptitol (partial) | ~60% |

Esterification and Ether Formation

The seven hydroxyl groups participate in esterification and etherification reactions. Acetylation with acetic anhydride produces fully acetylated derivatives, while methylation with dimethyl sulfate forms methyl ethers .

Glycosylation

As a heptose, it forms glycosidic bonds with alcohols or other sugars under acidic conditions. For example, reaction with methanol in HCl yields methyl heptopyranosides .

| Alcohol | Acid Catalyst | Product | Anomeric Configuration |

|---|---|---|---|

| Methanol | HCl (0.1 M) | Methyl α/β-heptoside | α:β ratio ~1:2 |

| Ethanol | H₂SO₄ | Ethyl heptoside | Predominantly β-anomer |

Enzymatic Reactions

In biological systems, this heptose participates in metabolic pathways. Hexokinase phosphorylates it at the C6 position, forming heptose-6-phosphate, a precursor for nucleotide sugar biosynthesis .

| Enzyme | Cofactor | Product | Application |

|---|---|---|---|

| Hexokinase | ATP, Mg²⁺ | Heptose-6-phosphate | Glycolytic pathway intermediate |

| Dehydrogenases | NAD⁺ | Heptonic acid derivatives | Biosynthetic pathways |

Stability and Degradation

Under strong acidic conditions (e.g., 1 M H₂SO₄, 100°C), the compound undergoes hydrolysis and dehydration to form 5-hydroxymethylfurfural (5-HMF) .

| Condition | Degradation Product | Mechanism |

|---|---|---|

| Acidic hydrolysis | 5-HMF | Dehydration of hexose moiety |

| Alkaline conditions | Saccharinic acids | Lobry de Bruyn–Alberda van Ekenstein rearrangement |

Key Research Findings

- Stereochemical Influence : The reactivity of specific hydroxyl groups (e.g., C2 and C3) is influenced by axial/equatorial positions in the pyranose form, affecting regioselectivity in esterification .

- Biological Relevance : Found in Festuca rubra, this heptose may play a role in plant stress response mechanisms .

- Pharmaceutical Potential : Acetylated derivatives show enhanced bioavailability in drug delivery systems .

Propriétés

IUPAC Name |

6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWQRWREUZVRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(C(O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20288828 | |

| Record name | heptopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20288828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6946-18-5, 6946-17-4, 1961-73-5 | |

| Record name | NSC57733 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC57732 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | heptopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20288828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-altro-D-manno-Heptose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.